molecular formula C10H15N3S B13269131 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine

Cat. No.: B13269131
M. Wt: 209.31 g/mol
InChI Key: GJVKFUNCKBNQIE-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine (CAS 1247560-89-9) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine ring linked via a sulfur atom to a piperidin-4-ylmethyl group, a structural motif present in several classes of biologically active molecules. Its molecular formula is C10H15N3S and it has a molecular weight of 209.31 . Compounds containing the piperidine scaffold, such as this one, are frequently investigated for their potential as therapeutic agents. Recent research highlights the role of similar piperidine-based structures in the development of novel antimycotics, showing promising efficacy against clinically relevant yeast species like Candida albicans and C. krusei . Furthermore, the 2-(piperidin-4-yl)-pyrimidine core is a recognized pharmacophore in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for antiviral research, particularly against HIV . This reagent is intended for use as a key synthetic intermediate or a versatile scaffold for constructing more complex molecules through further functionalization of its piperidine nitrogen atom. It is supplied For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

2-(piperidin-4-ylmethylsulfanyl)pyrimidine

InChI

InChI=1S/C10H15N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2

InChI Key

GJVKFUNCKBNQIE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Example Synthesis Protocol

Step Description Conditions
1. Preparation of Starting Materials Prepare the pyrimidine derivative and piperidin-4-ylmethyl thiol. Room temperature, under inert atmosphere.
2. Nucleophilic Substitution Combine the pyrimidine derivative with piperidin-4-ylmethyl thiol in the presence of a base (e.g., sodium hydroxide). Solvent: ethanol or dimethylformamide (DMF), temperature: 50-100°C.
3. Purification Use recrystallization or chromatography to purify the product. Solvent: ethanol or dichloromethane, temperature: room temperature.

Applications in Medicinal Chemistry

Pyrimidine derivatives, including 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine , have garnered significant attention due to their diverse biological activities. These compounds are explored for their:

Comparison with Similar Compounds

Similar compounds, such as 4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine , also exhibit potential biological activities due to their pyrimidine and piperidine moieties. These compounds are often studied for their enhanced pharmacological properties compared to simpler pyrimidine derivatives.

Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Biological Activities
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine C10H15N3S 209.31 Antimicrobial, antiproliferative, anti-cancer
4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine C11H17N3S 223.34 Potential antimicrobial, antiproliferative

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

It appears that the query is for information on "2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine," but there is a slight misspelling in the chemical name. The correct name is "2-{[(piperidin-4-yl)methyl]sulfanyl}pyrimidine" .

Here's what the available search results suggest regarding pyrimidine and its derivatives:

Pyrimidine and its Derivatives
Pyrimidine derivatives have a wide range of clinical and pharmacological applications, including antimicrobial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities . Many pyrimidine derivatives also possess potential central nervous system (CNS) depressant properties and act as calcium channel blockers .

Antimicrobial Applications
Over the last two decades, several pyrimidine derivatives have been developed with wide clinical and pharmacological applications .

  • Antibacterial Agents:
    • Dicarboxylic acid 2-pyrimidylamides derivatives exhibited in vitro antibacterial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) value equal to 500-1000 𝜇g/mL .
    • Hydrazone derivatives of vanillin have shown antibacterial activity. Vanillin-coupled hydrazone derivatives encompass potent bioactivities against bacterial strains, comparable to the standard drug Ampicillin .
    • Derivatives of aminopyrimidines have demonstrated in vitro antibacterial activity against various bacterial strains .
    • novel series of 2-amino-4-( 4 NH 2 antibacterial activity and the compound showed the highest antibacterial activity against E. coli, Salmonella (Gram -ve) and Bacillus pumilus .
    • Some new pyrimidines derivatives bearing paracetamol and imidazolyl moieties have been found to be active against Rhizobium species, E. coli, Fusarium oxysporum, and Curvularia lunata .
    • A compound was found to have potent in vitro antibacterial activity, 12,000 times more potent than trimethoprim .
    • Certain 4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine-6-yl)-4-hydroxybenzyl]-2-(amino-4-(4-methoxyphenyl)pyrimidine-6-yl) phenol derivatives have been reported to be highly active against pathogenic bacteria E. coli, S. aureus, and B. subtilis and fungi C. albicans due to the presence of a methoxy group at position 4 .
    • Certain 2-amino-4,6-diarylpyrimidine derivatives showed in vitro antimicrobial activity against Bacillus subtilis, Bacillus pumilus, Proteus vulgaris, and E.coli, with halogen-substituted derivatives showing more activity compared to ciprofloxacin .
    • 6-(substituted aryl)-4-(3,5-diphenyl)-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol and the presence of methoxy, chloro, nitro, and hydroxyl substitution on the phenyl ring of the pyrimidine nucleus produced remarkable in vitro antimicrobial activity against S. aureus, E. coli, C. albicans, and A. niger .

Other Activities

  • Anti-ACE and Anti-DPP-IV Activities: In silico screening of peptides derived from seafood paramyosins identified potential anti-angiotensin-converting-enzyme (ACE) and anti-dipeptidyl peptidase IV (DPP-IV) peptides, relevant for managing blood pressure and type 2 diabetes, respectively . Some peptides may even exhibit both activities .
    Thiourea derivatives: Thiourea derivatives have been used as starting materials for compounds with better biological activities and a fluorinated pyridine derivative showed the highest antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

Ethyl pyrimidin-8-yl sulfanyl acetate (Compound 9)

  • Substituents: Sulfanyl group at pyrimidin-8-yl linked to an ethyl acetate.
  • Key Feature: The sulfanyl-acetate side chain enhances solubility but reduces lipophilicity compared to piperidine-containing analogs .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Substituents: Piperidin-1-yl group at pyrimidin-4-position and methyl group at pyrimidin-6-position.
  • Key Feature: The piperidine ring at the 4-position stabilizes the molecule through intramolecular hydrogen bonding, as observed in crystallographic studies .

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Substituents: Chlorophenyl and diaminopyrimidine groups linked via a sulfanyl-acetamide bridge. Key Feature: The chlorophenyl group enhances π-π stacking interactions, while the diaminopyrimidine core facilitates hydrogen bonding .

2-{[4-(Pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate

  • Substituents: Pyridinyl-pyrimidine core with a sulfanyl-acetate side chain.
  • Key Feature: The pyridine ring introduces planar rigidity, reducing conformational flexibility compared to piperidine-containing analogs .
Structural Comparison Table :
Compound Core Structure Key Substituents Functional Impact
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine Pyrimidine Piperidin-4-ylmethyl-sulfanyl Enhanced lipophilicity and 3D binding
Ethyl pyrimidin-8-yl sulfanyl acetate Pyrimidine Sulfanyl-ethyl acetate Increased solubility
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidin-1-yl, methyl Stabilized hydrogen-bonding network
Compound I (N-(4-Chlorophenyl)-...) Diaminopyrimidine Chlorophenyl-sulfanyl-acetamide Strong π-π stacking and H-bonding
Physicochemical Data :
Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine N/A ~2.5 Moderate (DMSO)
Ethyl pyrimidin-8-yl sulfanyl acetate 120–122 ~1.8 High (Ethanol)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine N/A ~2.2 Low (Water)
Compound I 214–216 ~3.0 Low (DMSO)

Notes: The piperidine group in the target compound improves lipophilicity (LogP ~2.5) compared to acetate derivatives (LogP ~1.8). Chlorophenyl analogs (e.g., Compound I) exhibit higher LogP due to aromatic hydrophobicity .

Pharmacological and Crystallographic Insights

  • Biological Activity :

    • Piperidine-containing pyrimidines (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) show promise in drug design due to nitrogen-rich cores interacting with enzymes like kinases .
    • Sulfanyl-linked compounds (e.g., Compound I) exhibit antimicrobial and anti-inflammatory activities via thiol-mediated redox modulation .
  • Crystallographic Data :

    • In Compound I, the pyrimidine and benzene rings form a dihedral angle of 42.25°, optimizing intermolecular hydrogen bonds (N–H⋯N and C–H⋯O) .
    • The title compound in shows a small dihedral angle (3.8°) between pyridine and pyrimidine rings, favoring planar stacking in crystal lattices .

Toxicity and Drug-Likeness

  • Piperidine derivatives generally exhibit low acute toxicity but may cause CNS effects due to blood-brain barrier penetration .

Biological Activity

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety linked via a sulfanyl group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer domains.

1. Antimicrobial Activity

Research indicates that 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine exhibits significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing potential as a new class of antibacterial agents. The minimal inhibitory concentrations (MIC) for various strains were documented, demonstrating its efficacy in inhibiting bacterial growth .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa10.0

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation in cancer cells. For instance, it was noted to downregulate key signaling pathways involved in tumor growth, including those related to tyrosine kinases and phosphoinositide 3-kinase (PI3K) pathways .

3. Neuroprotective Effects

In the context of neurodegenerative diseases, such as Alzheimer's disease, derivatives of pyrimidines including 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine have been investigated for their ability to inhibit acetylcholinesterase (AChE). This inhibition is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive functions . The compound's structure allows it to interact effectively with AChE, showcasing promising drug-like properties.

The precise mechanism by which 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. For example, its interaction with AChE suggests a competitive inhibition model where the compound competes with acetylcholine for binding sites.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against clinical isolates of resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Anticancer Activity

In another research effort focusing on cancer treatment, 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine was tested on human breast cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, leading to further exploration into its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine, and how can reaction efficiency be optimized?

  • Methodology : A one-step synthesis approach can be adapted from analogous pyrimidine-thioether compounds. For example, coupling piperidin-4-ylmethanethiol with halogenated pyrimidines (e.g., 4-chloropyrimidine derivatives) under basic conditions (e.g., NaOH in dichloromethane) is a common strategy . Catalytic p-toluenesulfonic acid may enhance reaction rates, as demonstrated in similar thiourea-mediated cyclizations . Optimization should involve varying solvent polarity, temperature (40–80°C), and stoichiometric ratios of reactants, monitored via TLC or HPLC.

Q. How should researchers handle safety and stability concerns during synthesis and storage?

  • Guidelines :

  • Protection : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation of volatile intermediates .
  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the sulfanyl group. Avoid exposure to moisture, which may hydrolyze the thioether bond .
  • Waste disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before transferring to halogenated waste containers .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Analytical workflow :

  • ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.4–2.8 ppm for axial/equatorial H) and pyrimidine aromatic protons (δ 8.3–8.9 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly cleavage of the C–S bond .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as shown for sulfanylpyrimidine analogs in single-crystal studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity and physicochemical properties of this compound?

  • Approach :

  • Reactivity : Use density functional theory (DFT) to model nucleophilic substitution at the pyrimidine C-2 position, comparing activation energies for different leaving groups (Cl, Br) .
  • Drug-likeness : Calculate logP (lipophilicity), polar surface area (PSA), and solubility via tools like SwissADME. Piperidine’s basicity (pKa ~10) may influence bioavailability .
  • Docking studies : Screen against targets like kinase enzymes, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

  • Troubleshooting :

  • Solubility mismatch : If predicted solubility (e.g., ALOGPS) conflicts with experimental results, consider protonation states—piperidine’s amine group may form salts (e.g., HCl) to enhance aqueous solubility .
  • Reactivity anomalies : Validate DFT-generated transition states with kinetic isotope effects (KIEs) or substituent electronic parameter (σ) correlations .

Q. How can interdisciplinary applications (e.g., materials science, biochemistry) be explored?

  • Case studies :

  • Materials : Incorporate into metal-organic frameworks (MOFs) via sulfur-metal coordination, leveraging pyrimidine’s π-stacking for catalytic or sensing applications .
  • Biochemistry : Functionalize as a covalent inhibitor by replacing the sulfanyl group with electrophilic warheads (e.g., acrylamides) for target engagement studies .

Methodological Considerations

Q. What experimental designs address low yields in sulfanyl group coupling reactions?

  • Optimization framework :

  • Catalyst screening : Test alternatives to traditional bases (e.g., K₂CO₃ vs. DBU) .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving yields by 15–20% .
  • In situ FTIR monitoring : Track thiolate anion formation (ν(S–H) ~2550 cm⁻¹ disappearance) to pinpoint reaction completion .

Q. How do researchers validate the purity and reproducibility of batches?

  • QC protocols :

  • HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities >0.1% .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

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